molecular formula C8H13N B086078 2,3,4,5-Tetramethyl-1H-pyrrole CAS No. 1003-90-3

2,3,4,5-Tetramethyl-1H-pyrrole

Cat. No. B086078
CAS RN: 1003-90-3
M. Wt: 123.2 g/mol
InChI Key: BDXJANJAHYKTMI-UHFFFAOYSA-N
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Description

“2,3,4,5-Tetramethyl-1H-pyrrole” is a chemical compound with the molecular formula C8H13N . It’s a type of pyrrole, which is a class of compounds containing a five-membered aromatic ring with four carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of pyrrole and its derivatives has been a subject of interest in many studies . The most prominent and well-known method for the preparation of pyrrole is the Paal-Knorr synthesis . In this method, a wide range of nitro alkenes and imines are combined to generate substituted pyrroles as well as fused pyrrole derivatives in moderate to good yields .


Molecular Structure Analysis

The molecular structure of “2,3,4,5-Tetramethyl-1H-pyrrole” can be represented by the formula C8H13N . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Safety And Hazards

When handling “2,3,4,5-Tetramethyl-1H-pyrrole”, it’s advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions of “2,3,4,5-Tetramethyl-1H-pyrrole” research could involve further exploration of its luminescent mechanism and potential practical applications . The strategy can tune the AIE, ACQ, or solution and solid dual-state emission properties of pyrrole-based molecules by simply altering the position of phenyl groups .

properties

IUPAC Name

2,3,4,5-tetramethyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-5-6(2)8(4)9-7(5)3/h9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXJANJAHYKTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143122
Record name 2,3,4,5-Tetramethyl-1H-pyrrole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetramethyl-1H-pyrrole

CAS RN

1003-90-3
Record name 2,3,4,5-Tetramethylpyrrole
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Record name 2,3,4,5-Tetramethylpyrrole
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Record name 2,3,4,5-Tetramethyl-1H-pyrrole
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Record name 2,3,4,5-tetramethyl-1H-pyrrole
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Record name 2,3,4,5-TETRAMETHYLPYRROLE
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Synthesis routes and methods I

Procedure details

2,4-Dimethyl-3,5-dicarbethoxy-pyrrole (2.4 g), acetic acid (35 ml), aq. hydriodic acid (35 ml) and paraformaldehyde (1.2 g) were heated at 100° C. for 4 hours under a stream of nitrogen. The crude product was obtained as in Example 5 then distilled (15 mm, 65° C.) to yield 0.44 g (36%), m.p. 107°-109°.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

As in Example 58, using 2,3-dimethyl-pyrrole (2 g), acetic acid (50 ml), hydriodic acid (50 ml), hypophosphorous acid (5 ml) and paraformaldehyde (1.2 g). Yield 51%, m.p. 105°-107°. Anal. Found: C, 77.81; H, 10.32; N, 11.45.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

2,4-Dimethyl-5-carbethoxy-pyrrole (1.64 g), acetic acid (25 ml), aqueous hydriodic acid (25 ml) and paraformaldehyde (0.589g), were heated at 95°-100° C. for three hours under nitrogen with stirring. The work up was the same as that of 2,3,4-trimethyl-5-carbethoxy-pyrrole in Example 4 except the 2 × 75 ml of ether was used and care was taken to avoid exposure of the product to air. It was purified by distillation (10 mm, 60° C.) to give 0.628 g (52%), m.p. 106°-108° C. (lit4 m.p. 111°-112° C.).
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.589 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

2,4,5-Trimethyl-3-carbethoxy-pyrrole was reductively alkylated using paraformaldehyde to yield tetramethyl pyrrole. ##STR82##
Quantity
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

A solution of 2,3-dimethyl-5-carbethoxy-pyrrole (0.82 g) in acetic acid (10 ml), hydriodic acid (10 ml), hypophosphorous acid (2 ml) and paraformaldehyde (0.6 g) was stirred and heated at 100° under nitrogen for 3 hr. then poured into water. The mixture was made alkaline with ammonia and extracted with ether. The ether was evaporated and the residue distilled (65°, 15 mm) to give the product (53%) m.p. 105°-107°.
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Yield
53%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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